molecular formula C7H14ClNO3 B6221328 2-(3-ethoxyazetidin-3-yl)acetic acid hydrochloride CAS No. 2758005-57-9

2-(3-ethoxyazetidin-3-yl)acetic acid hydrochloride

Cat. No. B6221328
CAS RN: 2758005-57-9
M. Wt: 195.6
InChI Key:
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Description

2-(3-Ethoxyazetidin-3-yl)acetic acid hydrochloride, or simply Ethoxyazetidine, is a type of organic compound that is commonly used in the synthesis of various drugs and other compounds. It is an ethyl ester of 2-(3-ethoxyazetidin-3-yl)acetic acid and is a chiral molecule. Ethoxyazetidine has a wide range of applications, including in the synthesis of pharmaceuticals, agrochemicals, and other compounds.

Scientific Research Applications

Ethoxyazetidine has a wide range of applications in scientific research. It is commonly used in the synthesis of various drugs and other compounds, including pharmaceuticals, agrochemicals, and other compounds. It is also used in the synthesis of chiral compounds, which are important in the development of new drugs and other compounds. In addition, Ethoxyazetidine has been used in the synthesis of peptides, proteins, and other macromolecules.

Mechanism of Action

The mechanism of action of Ethoxyazetidine is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the synthesis of proteins, peptides, and other macromolecules. In addition, it has been shown to inhibit the activity of some enzymes involved in the metabolism of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethoxyazetidine are not fully understood. However, it is believed to have a number of effects on the body, including the inhibition of enzymes involved in the synthesis of proteins, peptides, and other macromolecules. In addition, it has been shown to inhibit the activity of some enzymes involved in the metabolism of drugs.

Advantages and Limitations for Lab Experiments

Ethoxyazetidine has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it can be easily synthesized from a variety of starting materials. In addition, it is a chiral molecule, which is important for the synthesis of chiral compounds. However, it is important to note that Ethoxyazetidine can be toxic if not handled properly.

Future Directions

In the future, Ethoxyazetidine could be used in the synthesis of new drugs and other compounds. In addition, it could be used to develop new methods for the synthesis of chiral compounds. Furthermore, it could be used to develop new methods for the synthesis of peptides, proteins, and other macromolecules. Finally, it could be used to develop new methods for the inhibition of enzymes involved in the metabolism of drugs.

Synthesis Methods

Ethoxyazetidine can be synthesized from a variety of starting materials, including 3-ethoxyazetidine-3-carboxylic acid and its derivatives. The most common method for the synthesis of Ethoxyazetidine involves the reaction of 3-ethoxyazetidine-3-carboxylic acid and an alkyl halide in the presence of an acid catalyst, such as hydrochloric acid. This reaction results in the formation of an ethyl ester of 3-ethoxyazetidine-3-carboxylic acid and a halide salt. The ethyl ester can then be hydrolyzed to yield the desired compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-ethoxyazetidin-3-yl)acetic acid hydrochloride involves the reaction of ethyl 3-oxoazetidine-3-carboxylate with ethyl chloroacetate followed by hydrolysis and acidification to obtain the final product.", "Starting Materials": [ "Ethyl 3-oxoazetidine-3-carboxylate", "Ethyl chloroacetate", "Sodium hydroxide", "Hydrochloric acid", "Water", "Organic solvents" ], "Reaction": [ "Step 1: Ethyl 3-oxoazetidine-3-carboxylate is reacted with ethyl chloroacetate in the presence of a base such as sodium hydroxide to obtain 2-(3-ethoxyazetidin-3-yl)acetoacetate.", "Step 2: The intermediate product is then hydrolyzed using an acid such as hydrochloric acid to obtain 2-(3-ethoxyazetidin-3-yl)acetoacetic acid.", "Step 3: The final product, 2-(3-ethoxyazetidin-3-yl)acetic acid hydrochloride, is obtained by acidifying the solution with hydrochloric acid and isolating the product by filtration or crystallization." ] }

CAS RN

2758005-57-9

Molecular Formula

C7H14ClNO3

Molecular Weight

195.6

Purity

95

Origin of Product

United States

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